molecular formula C14H16N2O B12584150 2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]- CAS No. 642084-17-1

2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]-

Cat. No.: B12584150
CAS No.: 642084-17-1
M. Wt: 228.29 g/mol
InChI Key: YQJWZRKLTSGHCQ-UHFFFAOYSA-N
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Description

2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]- is an organic compound with the molecular formula C14H16N2O. It is characterized by the presence of a pyridine ring substituted with an amine group and a methoxy group attached to a 3,5-dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]- typically involves the reaction of 3,5-dimethylphenol with 2-chloropyridine in the presence of a base to form the methoxy linkage. . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary amines .

Scientific Research Applications

2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]- is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

642084-17-1

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

3-[(3,5-dimethylphenyl)methoxy]pyridin-2-amine

InChI

InChI=1S/C14H16N2O/c1-10-6-11(2)8-12(7-10)9-17-13-4-3-5-16-14(13)15/h3-8H,9H2,1-2H3,(H2,15,16)

InChI Key

YQJWZRKLTSGHCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)COC2=C(N=CC=C2)N)C

Origin of Product

United States

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